N-Boc-1-amino-1-ciclopentanometanol

Descripción general

Descripción

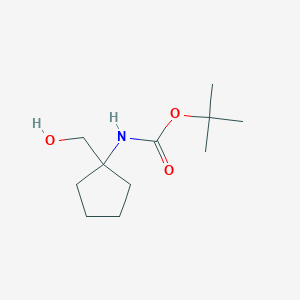

N-Boc-1-amino-1-cyclopentanemethanol, also known as tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate, is an organic compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . This compound is commonly used as a building block in organic synthesis due to its unique structure and reactivity.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Building Block

N-Boc-1-amino-1-cyclopentanemethanol serves as an important building block in the synthesis of peptides. The Boc group allows for selective protection of the amine during coupling reactions, facilitating the formation of peptide bonds without interference from other functional groups. This property is particularly advantageous in synthesizing complex peptides that may contain multiple amino acids with varying reactivity profiles.

Synthetic Routes

Several synthetic routes are employed to produce N-Boc-1-amino-1-cyclopentanemethanol, including classical organic synthesis techniques and modern coupling strategies. These methods highlight the compound's versatility as an intermediate in organic synthesis:

| Method | Description |

|---|---|

| Classical Synthesis | Traditional methods involving amine protection and deprotection steps. |

| Modern Coupling Reactions | Techniques such as solid-phase peptide synthesis (SPPS) that utilize Boc-protected amino acids. |

Interaction Studies

Biological Target Interactions

Interaction studies involving N-Boc-1-amino-1-cyclopentanemethanol typically focus on its reactivity with biological targets or other chemical entities. These studies help elucidate its potential pharmacological properties and mechanisms of action:

- Neurotransmitter Receptors: Research into related compounds suggests interactions with neurotransmitter receptors that could influence mood and behavior.

- Enzymatic Inhibition: Some amino alcohols have been studied for their ability to inhibit specific enzymes, which could lead to the development of enzyme inhibitors for therapeutic use.

Comparison with Related Compounds

To better understand the unique features of N-Boc-1-amino-1-cyclopentanemethanol, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Boc-1-amino-1-cyclopentanemethanol | Amino Alcohol | Contains a cyclopentyl ring; versatile intermediate |

| Boc-1-amino-1-cyclopropanecarboxylic acid | Amino Acid | Cyclopropane ring; carboxylic acid functionality |

| 2-Amino-2-methylpropan-1-ol | Amino Alcohol | Branched structure; simpler than cyclopentyl variant |

| 4-Aminobutan-2-ol | Amino Alcohol | Linear structure; different chain length |

The unique cyclopentyl group combined with the Boc-protected amine provides distinct steric and electronic properties beneficial for specific chemical applications.

Mecanismo De Acción

Mode of Action

It’s possible that it interacts with its targets through a variety of mechanisms, potentially altering their function or activity .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Boc-1-amino-1-cyclopentanemethanol can be synthesized through several methods. One common approach involves the protection of 1-amino-1-cyclopentanemethanol with a tert-butoxycarbonyl (Boc) group. This reaction typically proceeds at ambient temperature in a convenient solvent such as ethanol, using an easily recovered acid catalyst .

Industrial Production Methods

Industrial production methods for N-Boc-1-amino-1-cyclopentanemethanol are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

N-Boc-1-amino-1-cyclopentanemethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) and alkoxides (e.g., RO-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while reduction of the amino group can produce secondary or tertiary amines.

Comparación Con Compuestos Similares

N-Boc-1-amino-1-cyclopentanemethanol can be compared with other similar compounds, such as:

1-Amino-1-cyclopentanemethanol: Lacks the Boc protection, making it more reactive but less stable.

N-Boc-2-aminomethylpyridine: Contains a pyridine ring, offering different reactivity and binding properties.

N-Boc-DL-2-amino-1-pentanol: Has a different carbon chain length, affecting its steric and electronic properties.

These comparisons highlight the unique features of N-Boc-1-amino-1-cyclopentanemethanol, such as its stability and versatility in synthetic applications.

Actividad Biológica

N-Boc-1-amino-1-cyclopentanemethanol (CAS Number: 168540-07-6) is an organic compound characterized by a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, linked to a cyclopentanemethanol moiety. This compound has garnered interest in the fields of organic synthesis and medicinal chemistry due to its bifunctional nature, allowing for versatile reactivity in various chemical transformations.

- Molecular Formula : C11H21NO3

- Molar Mass : 215.29 g/mol

- Density : 1.07 g/cm³

- Melting Point : 108°C to 112°C

- Boiling Point : Approximately 329.5°C

These properties indicate that N-Boc-1-amino-1-cyclopentanemethanol is a stable compound suitable for various synthetic applications.

Interaction with Biological Targets

While specific biological activity data for N-Boc-1-amino-1-cyclopentanemethanol is limited, compounds with similar structures often exhibit significant biological properties. Amino alcohols, including this compound, are known to interact with various biological targets, such as enzymes and receptors. They may also serve as precursors for biologically active molecules like pharmaceuticals and agrochemicals.

Potential Biological Activities

Research suggests that derivatives of amino alcohols can demonstrate:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.

- Anti-inflammatory Effects : Some amino alcohols modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases .

Interaction studies involving N-Boc-1-amino-1-cyclopentanemethanol focus on its reactivity with electrophiles and nucleophiles. These studies help elucidate the compound's potential pharmacological properties and mechanisms of action. For instance, amino alcohols may influence neurotransmitter receptors or enzymes involved in metabolic pathways, impacting biological processes such as neurotransmission or inflammation.

Comparative Analysis with Related Compounds

To understand the unique features of N-Boc-1-amino-1-cyclopentanemethanol, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Boc-2-amino-2-methylpropanol | Amino Alcohol | Branched chain; increased steric hindrance affecting reactivity |

| N-Boc-3-amino-3-methylbutanol | Amino Alcohol | Contains a longer carbon chain; potentially different reactivity patterns |

| N-Boc-phenylalaninol | Amino Alcohol | Aromatic ring present; enhanced binding affinity towards biological targets |

| N-Boc-alanine | Amino Acid | Simple structure; fundamental building block in peptide synthesis |

The cyclopentane ring structure of N-Boc-1-amino-1-cyclopentanemethanol imparts distinct conformational properties compared to its linear or aromatic counterparts. This uniqueness may influence its reactivity and interactions within biological systems.

Synthesis and Applications

N-Boc-1-amino-1-cyclopentanemethanol is typically synthesized through various organic reactions that involve the protection of the amino group with the Boc group. The synthesis methods highlight both classical organic synthesis techniques and modern coupling strategies essential for constructing complex molecules. Its applications primarily lie in:

- Proteomics Research : Used as a building block for synthesizing peptide analogs.

- Medicinal Chemistry : Potential use as intermediates in drug development due to their biological activity .

Relevant Literature

Several studies have explored the biological implications of amino alcohols similar to N-Boc-1-amino-1-cyclopentanemethanol:

- Antimicrobial Activity : Research indicates that certain amino alcohol derivatives exhibit significant antimicrobial properties, making them candidates for further investigation in drug development .

- Neurotransmitter Interaction : Studies have shown that amino alcohols can modulate neurotransmitter systems, suggesting their potential role in treating neurological disorders .

Propiedades

IUPAC Name |

tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-11(8-13)6-4-5-7-11/h13H,4-8H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORMKULLVQEUDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00937504 | |

| Record name | tert-Butyl hydrogen [1-(hydroxymethyl)cyclopentyl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168540-07-6, 174889-22-6 | |

| Record name | tert-Butyl hydrogen [1-(hydroxymethyl)cyclopentyl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 174889-22-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.